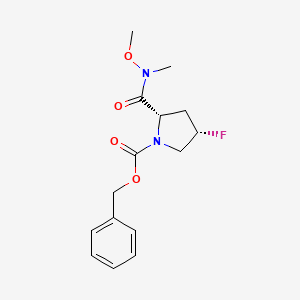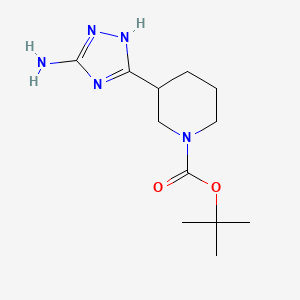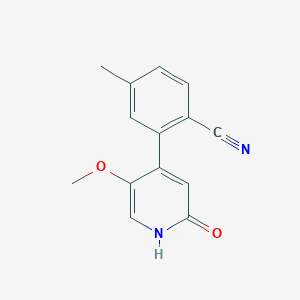
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with hydroxy and methoxy groups, and a benzonitrile moiety with a methyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, which is then coupled with the benzonitrile moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine ketone, while reduction can produce a pyridine amine .
Applications De Recherche Scientifique
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxypyridine: Shares the pyridine ring with hydroxy and methoxy groups.
4-Methylbenzonitrile: Contains the benzonitrile moiety with a methyl group.
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H12N2O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-(5-methoxy-2-oxo-1H-pyridin-4-yl)-4-methylbenzonitrile |
InChI |
InChI=1S/C14H12N2O2/c1-9-3-4-10(7-15)11(5-9)12-6-14(17)16-8-13(12)18-2/h3-6,8H,1-2H3,(H,16,17) |
Clé InChI |
FZJSXODKDDHYDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C#N)C2=CC(=O)NC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B14043310.png)

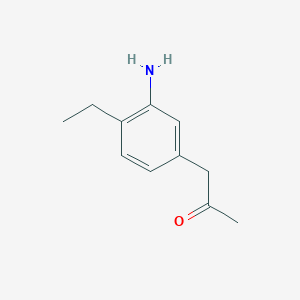

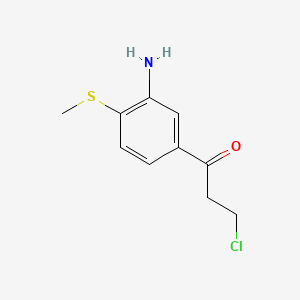

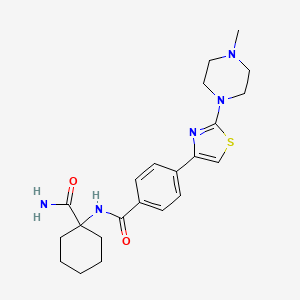

![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
